Cas no 845781-00-2 (3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE)
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE Chemical and Physical Properties
Names and Identifiers
-
- 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE
- (3,4-difluorophenyl)-(4-propan-2-ylphenyl)methanone
- 3,4-Difluoro-4'-isopropylbenzophenone
- (3,4-DIFLUOROPHENYL)(4-ISOPROPYLPHENYL)METHANONE
- (3,4-Difluoro-phenyl)-(4-isopropyl-phenyl)-methanone
- 845781-00-2
- AKOS009338676
- MFCD06201556
- DTXSID50374263
-
- MDL: MFCD06201556
- Inchi: 1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3
- InChI Key: GQFSVZIFEKZYAX-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C(C1C=CC(=CC=1)C(C)C)=O)F
Computed Properties
- Exact Mass: 260.10100
- Monoisotopic Mass: 260.101
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.151
- Boiling Point: 352.8°C at 760 mmHg
- Flash Point: 135.1°C
- Refractive Index: 1.533
- PSA: 17.07000
- LogP: 4.31920
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 022792-1g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 97% | 1g |
£291.00 | 2022-02-28 | |
| Fluorochem | 022792-5g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 97% | 5g |
£921.00 | 2022-02-28 | |
| Fluorochem | 022792-25g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 97% | 25g |
£2144.00 | 2022-02-28 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-322709-5g |
3,4-Difluoro-4'-iso-propylbenzophenone, |
845781-00-2 | 5g |
¥18517.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-322709-5 g |
3,4-Difluoro-4'-iso-propylbenzophenone, |
845781-00-2 | 5g |
¥18,517.00 | 2023-07-11 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771494-1g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 98% | 1g |
¥11791.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1771494-5g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 98% | 5g |
¥34446.00 | 2024-07-28 | |
| Crysdot LLC | CD12025833-1g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 95+% | 1g |
$316 | 2024-07-24 | |
| Crysdot LLC | CD12025833-5g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 95+% | 5g |
$922 | 2024-07-24 | |
| A2B Chem LLC | AC36064-1g |
3,4-Difluoro-4'-iso-propylbenzophenone |
845781-00-2 | 97% | 1g |
$423.00 | 2024-04-19 |
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE
Professional Introduction to 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE (CAS No. 845781-00-2)
3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE, a compound with the chemical identifier CAS No. 845781-00-2, is a fluorinated benzophenone derivative that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its 3,4-difluoro and 4'-isopropyl substituents, exhibits unique structural and electronic properties that make it a valuable candidate for various applications, particularly in the development of advanced materials and pharmaceutical agents.
The structural motif of 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE consists of a benzophenone core flanked by fluorine atoms at the 3 and 4 positions, and an isopropyl group at the 4'-position. The presence of fluorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and electronic properties of the molecule. This feature is particularly useful in organic synthesis, where such modifications can influence reaction pathways and product yields.
The compound's isopropyl substituent at the 4'-position adds steric bulk to the molecule, which can affect its solubility, bioavailability, and interactions with biological targets. These structural features make 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE a versatile building block for designing novel molecules with tailored properties.
In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The incorporation of fluorine atoms into drug molecules often leads to increased binding affinity and prolonged duration of action. This has prompted extensive research into fluorinated benzophenones as potential therapeutic agents.
One of the most compelling applications of 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE is in the field of photodynamic therapy (PDT). The benzophenone core is known to be photoactive when excited by light sources such as lasers or LEDs. Upon irradiation, it generates reactive oxygen species (ROS) that can selectively target and destroy cancer cells. The introduction of fluorine atoms can further enhance the photophysical properties of these compounds, leading to more efficient light absorption and ROS generation.
Recent studies have demonstrated that derivatives of benzophenone with fluorine substituents exhibit improved photostability and higher quantum yields under irradiation compared to their non-fluorinated counterparts. This makes them particularly suitable for clinical applications where prolonged exposure to light is necessary for effective treatment. The 3,4-difluoro configuration of 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE has been shown to enhance its ability to form stable complexes with photosensitizers, thereby improving its efficacy in PDT.
The compound also shows promise in the development of advanced materials. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them ideal candidates for use in high-performance polymers and coatings. The specific arrangement of substituents in 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE contributes to its unique mechanical properties and makes it suitable for applications in industries requiring durable and resilient materials.
In addition to its applications in PDT and material science, 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE has been explored as a precursor in organic synthesis. Its reactive sites allow for further functionalization through various chemical reactions such as cross-coupling reactions, nucleophilic substitutions, and oxidation processes. These reactions enable the creation of more complex molecular structures with diverse functionalities.
The synthesis of 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE typically involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to optimize yield and purity while minimizing side reactions. These methods often employ transition metal catalysts and specialized reagents to facilitate efficient bond formation.
The compound's potential as a pharmaceutical intermediate has also been investigated in several preclinical studies. Researchers have explored its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Preliminary findings suggest that derivatives of 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE may exhibit inhibitory activity against certain therapeutic targets, making them attractive candidates for further development into novel drugs.
The use of computational modeling techniques has played a crucial role in understanding the structure-property relationships of this compound. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational approaches have helped researchers predict how modifications to the molecular structure might influence its biological activity.
The growing body of research on 3,4-DIFLUORO-4'-ISO-PROPYLBENZOPHENONE underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As our understanding of its properties continues to expand, new opportunities for innovation are likely to emerge.
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